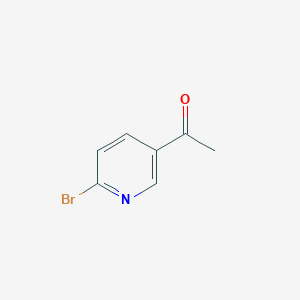

5-Acetyl-2-bromopyridine

Overview

Description

5-Acetyl-2-bromopyridine is a chemical compound that is part of a broader class of brominated and acetylated pyridines. These compounds are of interest due to their potential applications in various chemical syntheses and their role in the formation of complex molecular structures, such as metal-complexing molecular rods .

Synthesis Analysis

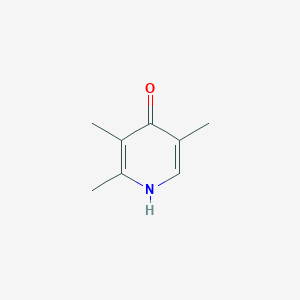

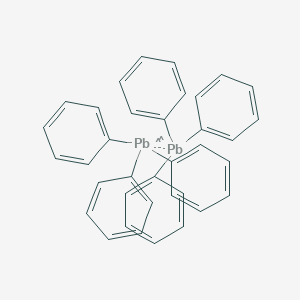

The synthesis of related compounds has been explored in several studies. For instance, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione was synthesized through the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine . Additionally, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . These methods could potentially be adapted for the synthesis of 5-acetyl-2-bromopyridine.

Molecular Structure Analysis

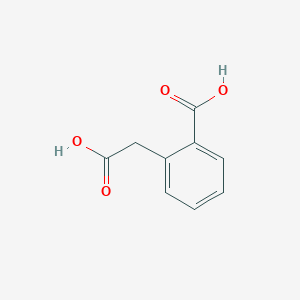

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 5-acetyl-2'-deoxyuridine was elucidated, revealing a planar pyrimidine ring with the acetyl group inclined at a small angle to it . This type of structural information is crucial for understanding the reactivity and potential applications of 5-acetyl-2-bromopyridine.

Chemical Reactions Analysis

The reactivity of brominated and acetylated compounds has been the subject of research. The study of 5-(alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate showed that it is an active-site-directed irreversible inhibitor of thymidylate synthetase, indicating that bromoacetyl groups can be involved in specific biochemical interactions . Moreover, the photolysis of 5-bromo-2'-deoxyuridine has been investigated, demonstrating complex reaction pathways and the formation of unexpected photoproducts . These findings suggest that 5-acetyl-2-bromopyridine may also undergo interesting chemical reactions under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-acetyl-2-bromopyridine are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the synthesis and crystal structure analysis of 5-acetyl-2'-deoxyuridine provides information on melting points and UV spectra, which are important physical properties that can be related to the stability and identification of the compound . The studies on the synthesis of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione and its derivatives also contribute to the understanding of the reactivity and potential transformations of acetyl and bromo groups in pyridine derivatives .

Scientific Research Applications

Synthesis of Complex Compounds

5-Acetyl-2-bromopyridine is utilized in the synthesis of complex chemical compounds. For instance, a study detailed the synthesis of trisubstituted 4',5,5'' terpyridines using a process that starts with the synthesis of 2-acetyl-5-bromopyridine (Huo, Arulsamy, & Hoberg, 2011).

Role in Bromodomain Inhibition

This compound plays a role in the study of bromodomains, which are crucial in reading lysine acetylation, a key mechanism in chromatin structure. Aberrant acetylation levels are linked to several diseases, and the inhibition of bromodomains is being explored for therapeutic applications in areas like oncology and inflammation (Filippakopoulos & Knapp, 2014).

Crystal Structure Studies

The crystal structure of various compounds, such as 3-amino-5-bromopyridine, has been studied, contributing to a deeper understanding of molecular interactions. These studies often investigate the formation of certain substances under specific conditions (Bunker et al., 2008).

Reactivity and Conversion Studies

Research has been conducted on the reactivity of bromine atoms in brominated pyridines, including the preparation of various derivatives like 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine (Hertog, Falter, & Van Der Linde, 1948).

Electrocatalytic Carboxylation

5-Acetyl-2-bromopyridine is involved in electrocatalytic processes, such as the carboxylation of 2-amino-5-bromopyridine with CO2 in specific ionic liquids. This is part of research into new, environmentally friendly chemical synthesis methods (Feng, Huang, Liu, & Wang, 2010).

Development of Selective Inhibitors

It plays a significant role in the development of selective inhibitors for certain protein interactions, contributing to medicinal chemistry and drug discovery research (Hewings et al., 2011).

Investigation in Cell Biology

BrdU, related to 5-bromopyridines, is frequently used in cell biology to measure cell turnover, providing insights into cellular processes in various biological studies (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Safety and Hazards

5-Acetyl-2-bromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .

Mechanism of Action

Target of Action

5-Acetyl-2-bromopyridine is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .

Mode of Action

It is known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . .

Pharmacokinetics

The compound has a molecular weight of 200.03 and a melting point of 124-128 °C . These properties may influence its bioavailability.

properties

IUPAC Name |

1-(6-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKKGHQBUKOMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576604 | |

| Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-bromopyridine | |

CAS RN |

139042-59-4 | |

| Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

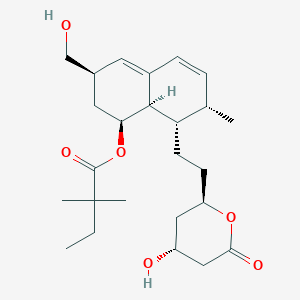

Feasible Synthetic Routes

Q & A

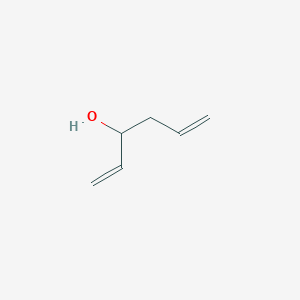

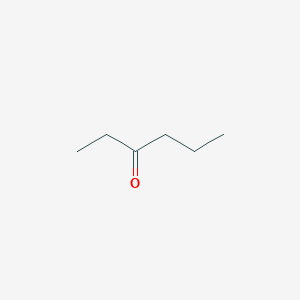

Q1: How does 5-acetyl-2-bromopyridine react with dicyclopentylzinc, and does the reaction exhibit enantioselectivity?

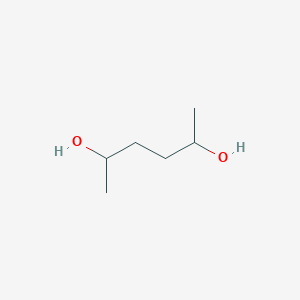

A1: The research demonstrates that 5-acetyl-2-bromopyridine reacts with dicyclopentylzinc to produce the corresponding secondary alcohol. [] While the reaction does yield the optically active alcohol product, the optical yield is significantly lower compared to the reaction with 3-acetylpyridine. [] This suggests that the presence of the bromine atom in the 2-position may hinder the enantioselective process. Further investigation into the reaction mechanism and factors influencing stereoselectivity would be necessary to understand this difference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)